Synthesis Methods
The synthesis of {1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol typically involves several key steps:
Technical parameters such as temperature, reaction time, and the choice of solvents are crucial for optimizing yields and purity.
Structural Characteristics
The molecular formula for {1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol is . The structure features:
The InChI key for this compound is KNRCNKPLVRJGLR-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Reactivity Profile
{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Biological Activity
As a GPR40 agonist, {1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol enhances glucose-stimulated insulin secretion by binding to the GPR40 receptor on pancreatic beta cells. This interaction triggers intracellular signaling pathways that promote insulin release, making it a candidate for therapeutic applications in managing type 2 diabetes .
Properties Overview
The physical and chemical properties of {1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
Scientific Applications
{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol has several notable applications:
This compound belongs to the 1,3-disubstituted imidazole-5-methanol chemical subclass, characterized by methyl substitution at N1 and a sulfanylbenzyl group at C2, while retaining a hydroxymethyl group at C5. The molecular formula C₁₃H₁₆N₂OS confirms this architecture, with the imidazole ring providing a planar, electron-rich system capable of dipole-dipole interactions and hydrogen bonding [1] [4]. The C5-hydroxymethyl group significantly enhances solubility properties compared to non-hydroxylated analogs, as evidenced by the polarity metrics (logP = 1.3–1.5) calculated for similar imidazolylmethanols [3] [6]. This group serves as a versatile synthetic handle for further derivatization into esters, ethers, or carbamate prodrugs to optimize bioavailability [5].
Table 1: Core Structural Features and Their Biochemical Implications
Position | Substituent | Role in Molecular Interactions | Physicochemical Impact |
---|---|---|---|
N1 | Methyl group | Blocks N-H acidity; Modulates basicity (pKa ~7.0) | Increases lipophilicity (ΔlogP +0.4) |
C2 | (3-Methylbenzyl)sulfanyl | Enables disulfide bonding; Enhances enzyme affinity | Boosts membrane permeability |
C5 | Hydroxymethyl | Forms H-bonds; Serves as derivatization site | Improves aqueous solubility (logS −2.1) |
C3' (aryl) | Methyl | Steric/electronic modulation of aryl interactions | Fine-tunes target specificity |
The tautomeric equilibrium inherent to imidazole rings allows this compound to adopt two resonance forms, facilitating adaptable binding to biological targets. This amphoteric character (pKa ~14.5 for acidity, pKa ~7.0 for basicity) enables protonation in physiological environments, enhancing solubility and ionic interactions with target proteins [4]. The C5-hydroxymethyl group’s hydrogen-bonding capacity is evidenced by the elevated boiling point (388°C) and melting point (>160°C) observed in simpler analogs like 1H-imidazol-2-ylmethanol [3].
The strategic incorporation of sulfur-containing functionalities into imidazole scaffolds traces back to proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., thiabendazole), where the sulfanyl group acts as a key pharmacophoric element or metabolic linker [4]. Early synthetic routes to sulfanyl-imidazoles relied on alkylation reactions between imidazole thiolates and halogenated precursors, though modern methods employ transition-metal catalysis for enhanced regioselectivity [7]. The electrophilic substitution patterns observed in 1-methyl-2-(2-furyl)imidazole analogs confirm that electron-donating substituents direct reactions to the heteroaromatic ring’s α-positions—a principle extensible to benzylsulfanyl derivatives [7].
Table 2: Evolution of Key Sulfanyl-Imidazole Therapeutics
Compound Class | Representative Agent | Therapeutic Application | Structural Advancement |
---|---|---|---|
Benzimidazole thioethers | Thiabenadazole | Anthelmintic | Unsubstituted C2-thioether linkage |
Imidazole disulfides | Disulfiram | Alcohol aversion therapy | Oxidized S-S bridge |
2-Sulfanyl-N-substituted | Omeprazole | Antiulcer | Sulfenamide prodrug activation |
C2-Benzylsulfanyl | Target Compound | Broad-spectrum potential | Stabilized thioether + lipophilic arm |
The shift toward benzylsulfanyl modifications—as seen in this compound—emerged from structure-activity relationship (SAR) studies demonstrating that aryl-thioether linkages improve metabolic stability over alkyl thioethers while maintaining favorable LogD profiles (typically 1.5–3.0) [2] [4]. The 3-methylbenzyl group specifically balances steric accessibility with enhanced lipophilicity, promoting membrane penetration without excessive molecular bulk. Synthetic protocols for such derivatives often begin with 1-methylimidazole-5-methanol precursors, followed by selective C2-thiolation and alkylation—a sequence preserving the reactive hydroxymethyl functionality [3] [8].
Benzylsulfanyl-imidazole derivatives exhibit multifaceted pharmacological potential by leveraging three synergistic elements:
Notably, structurally analogous compounds demonstrate potent antitubercular activity (MIC: 0.32–6.25 μg/mL) against Mycobacterium tuberculosis through FtsZ protein inhibition—a mechanism critical for bacterial cell division [2]. The benzimidazole-thioether hybrid 2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4,6-difluoro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole exemplifies this potential, exhibiting MIC values of 0.32 μM against drug-resistant strains [2]. Though distinct in core structure, these SAR trends support the therapeutic rationale for the title compound’s benzylsulfanyl motif.
In anticancer applications, pyrazole-benzimidazole hybrids bearing fluorophenyl substituents (e.g., 5-fluoro-2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole) display exceptional cytotoxicity (IC₅₀: 0.83–1.81 μM) against lung, breast, and cervical cancer lines by disrupting tubulin polymerization and DNA synthesis [2]. The C5-hydroxymethyl group in the target compound may similarly engage in critical hydrogen bonding with residues in kinase ATP pockets or DNA minor grooves.
Table 3: Bioactivity Benchmarks for Structurally Related Compounds
Bioactivity Profile | Exemplary Compound | Potency Metrics | Molecular Target |
---|---|---|---|
Antimycobacterial | Fluorinated triazole-benzimidazole [2] | MIC = 0.32 μM | M. tuberculosis FtsZ protein |
Anticancer | Pyrazole-benzimidazole hybrid [2] | IC₅₀ = 0.83 μM (HeLa) | Tubulin/DNA topoisomerase II |
Antioxidant | 1H-Benzimidazol-2-ylmethanol [5] | IC₅₀ = 400.42 μg/mL | Free radical scavenging |
Cytotoxic | 2-Methyl-1H-benzimidazole [5] | LC₅₀ = 0.42 μg/mL | Mitochondrial apoptosis induction |
The antioxidant capacity of imidazole-5-methanol derivatives, demonstrated in compounds like 1H-benzimidazol-2-ylmethanol (DPPH IC₅₀ = 400.42 μg/mL), further supports the therapeutic value of the hydroxymethyl group in mitigating oxidative stress associated with inflammation and chemotherapy toxicity [5]. This positions the title compound as a promising scaffold for dual- or triple-action therapeutic agents targeting infectious diseases, oncology, and inflammatory conditions.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5